1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol
Description
1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol is a cyclohexane diol derivative featuring a 4-methoxyphenyl group at position 1 and a methyl substituent at position 2. Cyclohexane diols are critical in organic synthesis, serving as intermediates for bioactive molecules, natural products, and polymer studies . The 4-methoxyphenyl group is a common pharmacophore in anti-inflammatory and antioxidant agents, suggesting possible biological relevance .
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-methylcyclohexane-1,3-diol |
InChI |
InChI=1S/C14H20O3/c1-13(15)8-3-9-14(16,10-13)11-4-6-12(17-2)7-5-11/h4-7,15-16H,3,8-10H2,1-2H3 |
InChI Key |
SOFKAVUNAOIBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(C2=CC=C(C=C2)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-methylcyclohexanone.
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-methoxybenzaldehyde and 3-methylcyclohexanone in the presence of a base such as sodium hydroxide.
Cyclization: The resulting product undergoes cyclization to form the cyclohexane ring.
Reduction: The final step involves the reduction of the intermediate product to yield 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Formation of 1-(4-Methoxyphenyl)-3-methylcyclohexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to antioxidant defense and inflammatory response, thereby exerting its effects.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-phenylpropane-1,3-diol
- Structure : Differs by replacing the methyl group with a phenyl substituent.
- Stereochemistry : Exhibits four stereoisomers (anti- and syn-forms) with distinct retention times in chiral chromatography (e.g., anti-form S,S: tR = 46 min; R,R: 50 min) .
- Relevance : Highlights the impact of substituents on stereochemical complexity and chromatographic behavior.
1,3-Bis(4-methoxyphenyl)propane
Erythro- and Threo-1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
- Structure : Contains additional hydroxyl and methoxy groups on aromatic rings.
Cyclohexane and Propane Diol Derivatives
5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione
Lignin Model Compounds (e.g., 1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol)
- Structure : Contains β-O-4 ether bonds and diol groups.
- Applications : Used to study lignin depolymerization via enzymatic (laccase) or chemical approaches, emphasizing the role of diols in polymer chemistry .
Bioactive and Industrial Compounds
Avobenzone (1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione)
Chalcone Derivatives (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)
- Structure: Enone system instead of diol.
Comparative Analysis Table
Research Findings and Implications
- Stereochemical Complexity : Chiral diols like 1-(4-methoxyphenyl)-3-phenylpropane-1,3-diol require advanced separation techniques, suggesting similar challenges for the target compound .
- Bioactivity Trends : Methoxy and hydroxyl substitutions correlate with enhanced antioxidant and anti-inflammatory activities, as seen in chalcone derivatives .
- Industrial Relevance : Diols in lignin models and Avobenzone demonstrate versatility in polymer chemistry and photostability, guiding applications for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
